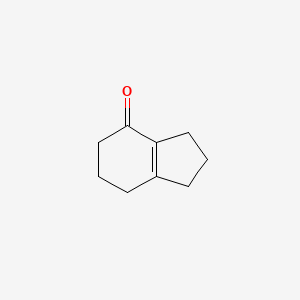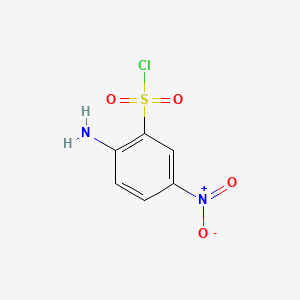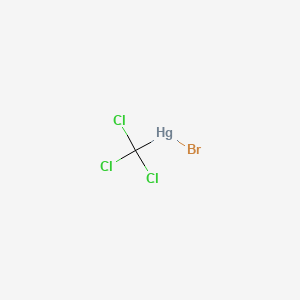![molecular formula C13H16N4O5 B14714089 3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide CAS No. 17596-49-5](/img/structure/B14714089.png)
3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide is a chemical compound that features a benzamide core substituted with two nitro groups at the 3 and 5 positions, and a piperidin-1-ylmethyl group attached to the nitrogen atom of the amide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide typically involves the nitration of a benzamide precursor followed by the introduction of the piperidin-1-ylmethyl group. One common synthetic route includes:
Nitration: The benzamide precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.
Amidation: The nitrated benzamide is then reacted with piperidine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for nitration and automated systems for the amidation step to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under suitable conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: The major product would be 3,5-diamino-N-[(piperidin-1-yl)methyl]benzamide.
Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.
Wissenschaftliche Forschungsanwendungen
3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s nitro groups can be used to introduce functionality into polymers or other materials, enhancing their properties.
Biological Studies: It can serve as a probe to study the interactions of nitroaromatic compounds with biological systems.
Wirkmechanismus
The mechanism of action of 3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, where the nitro groups could participate in redox reactions or form hydrogen bonds with active site residues. The piperidin-1-ylmethyl group could enhance binding affinity through hydrophobic interactions or by fitting into a specific pocket of the target protein.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dinitrobenzamide: Lacks the piperidin-1-ylmethyl group, making it less hydrophobic and potentially less bioavailable.
N-[(Piperidin-1-yl)methyl]benzamide: Lacks the nitro groups, which reduces its potential for redox activity and interactions with certain biological targets.
Uniqueness
3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide is unique due to the combination of nitro groups and the piperidin-1-ylmethyl group, which together confer distinct chemical and biological properties. The nitro groups provide sites for redox reactions and potential interactions with biological targets, while the piperidin-1-ylmethyl group enhances hydrophobicity and binding affinity.
Eigenschaften
CAS-Nummer |
17596-49-5 |
|---|---|
Molekularformel |
C13H16N4O5 |
Molekulargewicht |
308.29 g/mol |
IUPAC-Name |
3,5-dinitro-N-(piperidin-1-ylmethyl)benzamide |
InChI |
InChI=1S/C13H16N4O5/c18-13(14-9-15-4-2-1-3-5-15)10-6-11(16(19)20)8-12(7-10)17(21)22/h6-8H,1-5,9H2,(H,14,18) |
InChI-Schlüssel |
URUNQBMFACBETH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


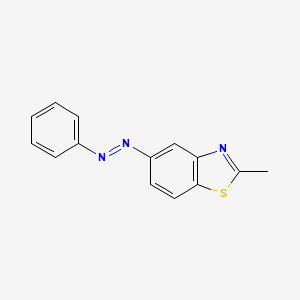
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-dimethyl-](/img/structure/B14714018.png)

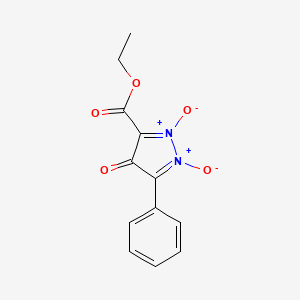
![2-[(Butan-2-yl)oxy]-1,2-diphenylethan-1-one](/img/structure/B14714030.png)



